Androstan-17-one, (5alpha)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androstan-17-one, (5alpha)-, typically involves the reduction of testosterone. One common method is the use of 5-alpha reductase, an enzyme that converts testosterone to dihydrotestosterone in target tissues . This process can be carried out under mild conditions, often in the presence of cofactors such as NADPH.
Industrial Production Methods
Industrial production of Androstan-17-one, (5alpha)-, often involves biotechnological methods. For example, the use of genetically engineered microorganisms to express 5-alpha reductase can enhance the efficiency and yield of the production process . Chemical synthesis methods are also employed, utilizing various reduction techniques to convert testosterone or its derivatives to dihydrotestosterone.
Chemical Reactions Analysis
Types of Reactions
Androstan-17-one, (5alpha)-, undergoes several types of chemical reactions, including:
Oxidation: Conversion to androstanedione.
Reduction: Formation of androstanediol.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or enzymatic reduction using 5-alpha reductase.
Substitution: Halogenation or hydroxylation reactions using appropriate halogenating agents or hydroxylating enzymes.
Major Products Formed
Oxidation: Androstanedione.
Reduction: Androstanediol.
Substitution: Various halogenated or hydroxylated derivatives.
Scientific Research Applications
Androstan-17-one, (5alpha)-, has a wide range of scientific research applications:
Mechanism of Action
Androstan-17-one, (5alpha)-, exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that mediate the development of male characteristics and other androgenic effects . The molecular targets include androgen receptors, and the pathways involved are primarily related to androgen signaling .
Comparison with Similar Compounds
Similar Compounds
Epiandrosterone: A weak androgenic steroid and a metabolite of dihydrotestosterone.
Androstanediol: A reduced form of dihydrotestosterone with androgenic activity.
Androstanedione: An oxidized form of dihydrotestosterone.
Uniqueness
Androstan-17-one, (5alpha)-, is unique in its potent androgenic activity and inability to be aromatized to estradiol, distinguishing it from other androgens like testosterone . This makes it particularly significant in the study of androgenic effects without the influence of estrogenic activity.
Properties
IUPAC Name |
10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYCULVYZDESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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